Diinosine-5',5"-pentaphosphate

Catalog No.
S11165624
CAS No.
M.F
C20H22N8O24P5-5
M. Wt
913.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diinosine-5',5

Product Name

Diinosine-5',5"-pentaphosphate

IUPAC Name

[[[bis[[(2R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryloxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C20H22N8O24P5-5

Molecular Weight

913.3 g/mol

InChI

InChI=1S/C20H27N8O24P5/c29-11-7(47-19(13(11)31)27-5-25-9-15(27)21-3-23-17(9)33)1-45-57(44,52-56(42,43)51-55(40,41)50-54(38,39)49-53(35,36)37)46-2-8-12(30)14(32)20(48-8)28-6-26-10-16(28)22-4-24-18(10)34/h3-8,11-14,19-20,29-32H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,21,23,33)(H,22,24,34)(H2,35,36,37)/p-5/t7-,8-,11?,12?,13?,14?,19-,20-,57?/m1/s1

InChI Key

GFFAYTMBCSSULP-ICIWVTHHSA-I

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)COP(=O)(OC[C@@H]4C(C([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O

Diinosine-5',5"-pentaphosphate, also known as diinosine pentaphosphate, is a chemical compound that belongs to the class of dinucleotides. It is characterized by two ribosylated inosine molecules linked by a chain of five phosphate groups. This compound is notable for its role as a potent antagonist at specific purinergic receptors, particularly the P2X receptor family, which are involved in various physiological processes including pain sensation and inflammation.

Diinosine-5',5"-pentaphosphate primarily participates in reactions involving its phosphate groups. Key reactions include:

  • Hydrolysis: The hydrolysis of diinosine pentaphosphate can lead to the release of inorganic phosphate and other nucleotide derivatives.
  • Phosphorylation: It can also act as a substrate in phosphorylation reactions, contributing to the synthesis of other nucleotide compounds.

These reactions are significant for understanding the metabolic pathways involving diinosine pentaphosphate and its derivatives.

Diinosine-5',5"-pentaphosphate exhibits significant biological activity, particularly as an antagonist at purinergic P2X receptors. Its pharmacological profile includes:

  • Antagonism: It has been shown to inhibit ATP-activated currents in recombinant rat P2X receptors, with a notable potency (pA2 values around 8.2 for P2X1 and 6.3 for P2X3) .
  • Selectivity: The compound demonstrates subtype selectivity, being particularly effective at P2X1 receptors while having less effect on other subtypes .
  • Physiological Impact: Its antagonistic properties suggest potential roles in modulating pain and inflammatory responses through inhibition of purinergic signaling pathways.

Diinosine-5',5"-pentaphosphate can be synthesized through enzymatic degradation processes. The common methods include:

  • Enzymatic Deamination: The compound is typically prepared by deaminating diadenosine pentaphosphate using non-specific AMP-deaminase sourced from Aspergillus species. This method allows for the conversion of diadenosine polyphosphates into their corresponding diinosine forms .
  • Purification Techniques: Following synthesis, purification is often achieved through reverse-phase chromatography to isolate high-purity diinosine pentaphosphate for research and application purposes .

Diinosine-5',5"-pentaphosphate has several applications in biochemical research and pharmacology:

  • Research Tool: It serves as a valuable tool for studying purinergic signaling pathways and receptor pharmacology.
  • Potential Therapeutics: Due to its antagonistic properties at P2X receptors, it may have therapeutic potential in conditions characterized by excessive purinergic signaling, such as chronic pain or inflammatory diseases .

Studies exploring the interactions of diinosine-5',5"-pentaphosphate with various receptors have revealed:

  • Competitive Antagonism: At low concentrations (≤100 nM), it acts as a competitive antagonist at the P2X1 receptor, while its effects become more complex at higher concentrations .
  • Receptor Specificity: Interaction studies indicate that while it effectively inhibits certain P2X receptors, it does not significantly affect others, highlighting its specificity in biological systems .

Diinosine-5',5"-pentaphosphate shares structural similarities with other polyphosphorylated nucleotides. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
Diadenosine 5',5''-pentaphosphateDinucleotidePrecursor to diinosine pentaphosphate; involved in energy metabolism.
Diadenosine 5',5'''-tetraphosphateDinucleotideFunctions similarly but with four phosphate groups; less potent than diinosine pentaphosphate.
Adenosine triphosphateNucleotideMajor energy carrier in cells; interacts with similar receptors but functions differently.
Inosine triphosphateNucleotideInvolved in energy transfer; has different receptor interactions compared to diinosine pentaphosphate.

Uniqueness

Diinosine-5',5"-pentaphosphate is unique due to its specific antagonistic activity at P2X1 receptors and its ability to selectively modulate purinergic signaling without affecting all receptor subtypes equally. This selectivity makes it a significant compound for studying receptor function and potential therapeutic applications.

Diinosine-5',5''-pentaphosphate demonstrates exceptionally potent antagonistic activity at rat P2X₁ receptors, establishing it as one of the most selective and high-affinity P2X₁ receptor antagonists identified to date [1] [2]. When assessed against adenosine triphosphate-activated inward currents at recombinant rat P2X₁ receptors expressed in Xenopus oocytes under voltage-clamp conditions, diinosine-5',5''-pentaphosphate exhibited remarkable potency with a pIC₅₀ value of 8.5, corresponding to an IC₅₀ of approximately 3 nanomolar [1] [2]. This high potency is further corroborated by pA₂ determinations yielding a value of 8.2, confirming the compound's exceptional affinity for the P2X₁ receptor binding site [1].

The concentration-response relationship for diinosine-5',5''-pentaphosphate at P2X₁ receptors demonstrates a clear concentration-dependent rightward displacement of the adenosine triphosphate concentration-response curve when applied at concentrations between 10 and 100 nanomolar [2]. Importantly, within this concentration range, the maximum adenosine triphosphate effect remains unchanged, indicating that the antagonism does not reduce the efficacy ceiling of the natural agonist [2]. This pharmacological profile is characteristic of competitive antagonism, where the antagonist competes with the endogenous ligand for the same binding site without affecting the receptor's intrinsic capacity for activation [2].

Schild Plot Analysis of Non-Linear Competitive Binding Dynamics

The application of Schild regression analysis to diinosine-5',5''-pentaphosphate antagonism at P2X₁ receptors reveals complex binding dynamics that deviate from simple competitive inhibition models [2] [3]. When dose-ratio data are plotted according to the standard Schild equation, where log(r-1) is plotted against log[antagonist concentration], the resulting relationship exhibits non-linear characteristics [2]. This non-linearity in the Schild plot indicates that diinosine-5',5''-pentaphosphate does not function as a pure competitive antagonist across all concentration ranges tested [2].

The non-linear Schild plot suggests the presence of multiple binding sites or cooperative binding effects that influence the antagonist-receptor interaction [3]. At lower concentrations (≤100 nanomolar), the compound behaves in a manner consistent with competitive antagonism, producing parallel rightward shifts in the adenosine triphosphate concentration-response curves without depression of the maximum response [2]. However, as the concentration of diinosine-5',5''-pentaphosphate increases beyond 100 nanomolar, deviations from simple competitive behavior become apparent, suggesting the involvement of additional binding sites or allosteric mechanisms [2].

This concentration-dependent transition in binding behavior may reflect the compound's interaction with both orthosteric and allosteric binding sites on the P2X₁ receptor. The high-affinity component of the interaction, evident at nanomolar concentrations, likely represents binding to the primary adenosine triphosphate binding site, while the lower-affinity interactions at higher concentrations may involve secondary binding sites that modulate receptor function through alternative mechanisms [2].

Surmountable vs. Non-Surmountable Inhibition Mechanisms

The classification of diinosine-5',5''-pentaphosphate antagonism at P2X₁ receptors reveals a concentration-dependent transition between surmountable and non-surmountable inhibition mechanisms [2]. At concentrations up to 100 nanomolar, the antagonism exhibits characteristics of surmountable inhibition, where increasing concentrations of adenosine triphosphate can overcome the inhibitory effects of the antagonist [2]. This surmountable nature is evidenced by the parallel rightward shifts in adenosine triphosphate concentration-response curves without significant reduction in maximum response amplitude [2].

However, when diinosine-5',5''-pentaphosphate concentrations exceed the micromolar range, the antagonism becomes non-surmountable [2]. Under these conditions, even saturating concentrations of adenosine triphosphate cannot fully overcome the inhibitory effects of the antagonist, resulting in a depression of the maximum achievable response [2]. This transition from surmountable to non-surmountable antagonism suggests that at higher concentrations, diinosine-5',5''-pentaphosphate engages additional binding sites or mechanisms that cannot be competed away by increased agonist concentrations [2].

The non-surmountable component of inhibition may result from the compound's interaction with allosteric binding sites that modulate receptor conformation or channel gating mechanisms. Alternatively, it could reflect the formation of an irreversible or slowly reversible antagonist-receptor complex at higher occupancy levels [2]. This concentration-dependent mechanism switch has important implications for understanding the compound's therapeutic window and potential for selective P2X₁ receptor modulation in physiological systems [2].

Differential Modulation of P2X₃ Receptor Responses

Transient Current Suppression in Dorsal Root Ganglion Neurons

Diinosine-5',5''-pentaphosphate demonstrates significant antagonistic activity at P2X₃ receptors expressed in dorsal root ganglion neurons, where it selectively inhibits rapidly-desensitizing adenosine triphosphate-activated currents [4] [5]. In native dorsal root ganglion neurons that respond to adenosine triphosphate with characteristic fast-activating and rapidly-desensitizing inward currents, diinosine-5',5''-pentaphosphate produces concentration-dependent inhibition with an IC₅₀ of 0.1 micromolar [5]. These rapidly-desensitizing responses, which decline to less than 10% of peak amplitude by the end of a 1-second agonist application, are believed to be mediated exclusively by homomeric P2X₃ receptors [5] [6].

The transient current suppression exhibits characteristics of rapid onset and reversibility, with the antagonistic effects becoming apparent within seconds of compound application and washing out completely upon antagonist removal [5]. When examining the nature of this antagonism through concentration-response analysis, diinosine-5',5''-pentaphosphate at 0.3 micromolar produces a significant reduction in the maximum adenosine triphosphate response while leaving the EC₅₀ value relatively unchanged [5]. This pharmacological profile is indicative of non-competitive antagonism, where the compound appears to interact with binding sites distinct from the orthosteric adenosine triphosphate binding site [5].

The selectivity of diinosine-5',5''-pentaphosphate for rapidly-desensitizing P2X₃ receptor currents in dorsal root ganglion neurons is particularly remarkable given the heterogeneous nature of purinergic responses in these cells [7] [6]. Approximately 40% of dorsal root ganglion neuronal profiles contain P2X₃ immunoreactivity, and these neurons are predominantly small- to medium-sized cells that express isolectin B4 binding sites, consistent with nociceptive C-fiber primary afferent neurons [6] [8]. The compound's ability to selectively target these nociceptive pathways suggests potential therapeutic applications in pain management [7] [8].

Contrasting Effects on Homomeric vs. Heteromeric P2X₂/₃ Complexes

The pharmacological profile of diinosine-5',5''-pentaphosphate reveals striking selectivity between homomeric P2X₃ receptors and heteromeric P2X₂/₃ receptor complexes, providing a valuable tool for distinguishing between these functionally distinct receptor populations [4] [5] [9]. In recombinant expression systems where P2X₂ and P2X₃ subunits are co-expressed, diinosine-5',5''-pentaphosphate demonstrates remarkable selectivity, with at least 100-fold preference for homomeric P2X₃ over heteromeric P2X₂/₃ receptors [5].

When tested against slowly-desensitizing responses mediated by heteromeric P2X₂/₃ receptors, diinosine-5',5''-pentaphosphate shows no detectable antagonistic activity at concentrations up to 30 micromolar [4] [5]. This lack of effect on heteromeric receptors contrasts sharply with its potent activity at homomeric P2X₃ receptors, where micromolar concentrations produce complete inhibition [5]. The molecular basis for this selectivity likely resides in the different subunit stoichiometry and assembly patterns between homomeric and heteromeric receptor complexes [10] [11].

In native sensory neurons, this selectivity manifests as differential effects on biphasic adenosine triphosphate responses that contain both transient and sustained current components [5]. When dorsal root ganglion neurons respond to α,β-methylene adenosine triphosphate with biphasic inward currents, 1 micromolar diinosine-5',5''-pentaphosphate selectively abolishes the transient component while leaving the sustained component completely unaffected [5]. This pharmacological dissection confirms that the transient component represents homomeric P2X₃ receptor activation, while the sustained component reflects heteromeric P2X₂/₃ receptor function [5].

The functional significance of this selectivity extends to nodose ganglion neurons, where slowly-desensitizing α,β-methylene adenosine triphosphate-sensitive receptors are thought to be predominantly heteromeric P2X₂/₃ complexes [5] [12]. In these neurons, diinosine-5',5''-pentaphosphate fails to produce any measurable antagonism at concentrations up to 30 micromolar, further supporting its selectivity for homomeric over heteromeric P2X receptor assemblies [5]. This differential pharmacology provides compelling evidence for the distinct physiological roles of homomeric versus heteromeric P2X receptor complexes in sensory neurotransmission [5] [12].

Potentiation Phenomena at P2X₄ Receptors: Calcium-Dependent Facilitation Mechanisms

Diinosine-5',5''-pentaphosphate exhibits a unique pharmacological profile at P2X₄ receptors, where it functions as a positive modulator rather than an antagonist, producing reversible potentiation of adenosine triphosphate-activated responses [1] [2]. This potentiating effect represents a fundamental departure from the compound's antagonistic actions at P2X₁ and P2X₃ receptors, highlighting the distinct pharmacological properties that differentiate P2X₄ receptors from other P2X receptor subtypes [1]. The potentiation is characterized by enhanced current amplitudes and prolonged response durations when adenosine triphosphate is applied in the presence of diinosine-5',5''-pentaphosphate [1].

The molecular mechanisms underlying this potentiation appear to involve modulation of calcium-dependent processes that regulate P2X₄ receptor function [13] [14] [15]. P2X₄ receptors exhibit high calcium permeability, with a calcium-to-sodium permeability ratio of approximately 4:1, making them particularly sensitive to calcium-dependent regulatory mechanisms [14]. The potentiation by diinosine-5',5''-pentaphosphate may involve enhancement of calcium influx through the receptor channel itself, creating a positive feedback loop that amplifies receptor activation [13] [15].

Calcium-dependent facilitation mechanisms at P2X₄ receptors are further supported by studies demonstrating that calcium entry through these channels can activate downstream signaling cascades that modify receptor function [14] [16]. The calcium influx mediated by P2X₄ receptor activation has been shown to promote fusion pore expansion and facilitate secretory processes in various cell types [16]. In the context of diinosine-5',5''-pentaphosphate potentiation, the enhanced calcium entry may stabilize the open conformation of the channel or reduce desensitization rates, leading to the observed increases in current amplitude and duration [13] [14].

XLogP3

-10.3

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

6

Exact Mass

912.94350359 g/mol

Monoisotopic Mass

912.94350359 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-08-2024

Explore Compound Types